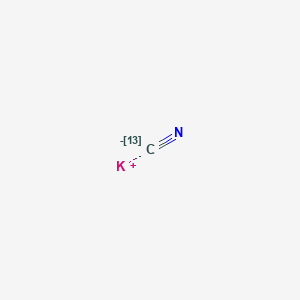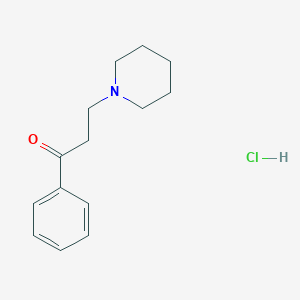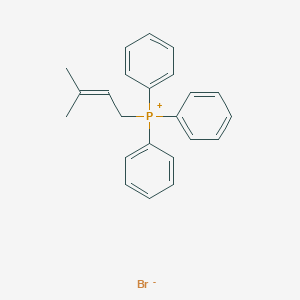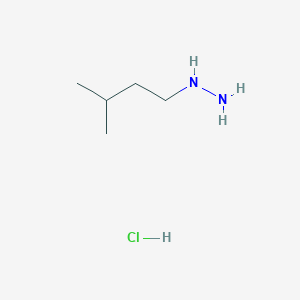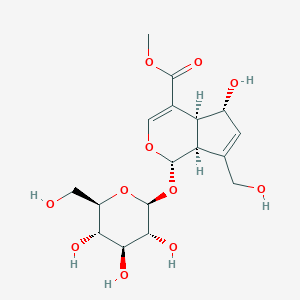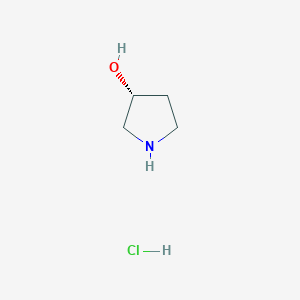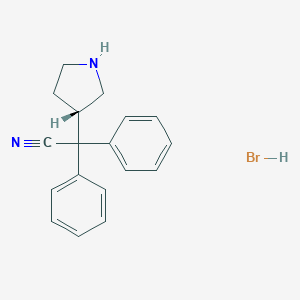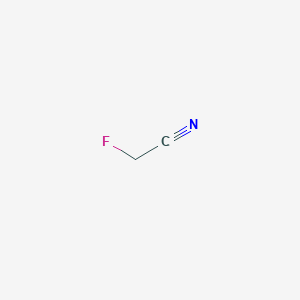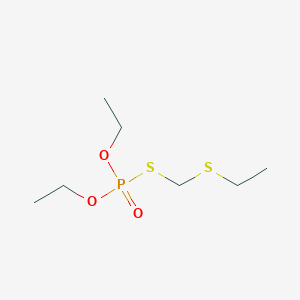![molecular formula C7H7BN2O2 B113720 (1H-Benzo[d]imidazol-5-yl)boronic acid CAS No. 1228183-22-9](/img/structure/B113720.png)
(1H-Benzo[d]imidazol-5-yl)boronic acid
Descripción general
Descripción
(1H-Benzo[d]imidazol-5-yl)boronic acid is a boronic acid derivative of benzimidazole Benzimidazole is a heterocyclic aromatic organic compound that consists of fused benzene and imidazole rings
Mecanismo De Acción
Target of Action
The primary target of (1H-Benzo[d]imidazol-5-yl)boronic acid, also known as 1H-Benzo[d]imidazol-6-ylboronic acid, is the PqsR receptor in Pseudomonas aeruginosa . PqsR is a key player in the quorum sensing (QS) system of this bacterium, a cell-to-cell signaling mechanism that controls virulence .
Mode of Action
The compound acts as a PqsR antagonist . It binds to the PqsR receptor, inhibiting its activity and thereby disrupting the QS system . This results in a reduction of bacterial virulence gene expression and biofilm maturation .
Biochemical Pathways
The affected pathway is the Pseudomonas Quinolone System (pqs) . This is one of three QS systems in P. aeruginosa . By inhibiting the PqsR receptor, the compound disrupts the pqs system, leading to downstream effects such as reduced virulence and biofilm formation .
Pharmacokinetics
The compound is a solid at room temperature , suggesting it may have good stability. It is typically stored under an inert gas at 2-8°C , indicating that it may be sensitive to oxidation or other environmental factors.
Result of Action
The primary result of the compound’s action is a significant reduction in the virulence of P. aeruginosa . This includes a decrease in the production of pyocyanin and 2-alkyl-4(1H)-quinolones, which are key virulence factors . The compound also inhibits biofilm maturation, further reducing the bacterium’s ability to establish and maintain infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored under an inert gas at 2-8°C , suggesting that it may be sensitive to oxidation or other environmental factors
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzo[d]imidazol-5-yl)boronic acid typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Boronic Acid Group: The boronic acid group is introduced via a palladium-catalyzed borylation reaction. This involves the reaction of the benzimidazole derivative with a boronic acid reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: (1H-Benzo[d]imidazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Borane or boronate esters.
Substitution: Biaryl or vinyl-aryl compounds.
Aplicaciones Científicas De Investigación
(1H-Benzo[d]imidazol-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with boronic acids.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
Industry: Used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Comparación Con Compuestos Similares
(1-Phenyl-1H-benzo[d]imidazol-5-yl)boronic acid: Similar structure but with a phenyl group attached to the benzimidazole ring.
1H-Indazole-5-boronic acid: Contains an indazole ring instead of a benzimidazole ring.
Uniqueness: (1H-Benzo[d]imidazol-5-yl)boronic acid is unique due to the presence of both the benzimidazole core and the boronic acid group
Propiedades
IUPAC Name |
3H-benzimidazol-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h1-4,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLWYAFHMUXYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=CN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591918 | |
| Record name | 1H-Benzimidazol-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228183-22-9 | |
| Record name | 1H-Benzimidazol-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




